3-Ethylbenzoic acid 3-Ethylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 619-20-5
VCID: VC21119722
InChI: InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
SMILES: CCC1=CC(=CC=C1)C(=O)O
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

3-Ethylbenzoic acid

CAS No.: 619-20-5

Cat. No.: VC21119722

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylbenzoic acid - 619-20-5

Specification

CAS No. 619-20-5
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 3-ethylbenzoic acid
Standard InChI InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Standard InChI Key HXUSUAKIRZZMGP-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)C(=O)O
Canonical SMILES CCC1=CC(=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Information

3-Ethylbenzoic acid, also known as m-ethylbenzoic acid, is an organic compound with a carboxylic acid functional group attached to a benzene ring that contains an ethyl substituent at the meta position (carbon-3). The compound belongs to the class of substituted benzoic acids, which are widely studied in organic chemistry.

Basic Identification Data

The compound is uniquely identified through several standardized chemical identifiers, as detailed in the following table:

IdentifierValue
CAS Registry Number619-20-5
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
SMILES NotationCCc1cccc(c1)C(=O)O
InChIKeyHXUSUAKIRZZMGP-UHFFFAOYSA-N

The compound is known by several synonyms in the chemical literature, including m-ethylbenzoic acid, benzoic acid 3-ethyl-, and RARECHEM AL BO 1547, which are used interchangeably in scientific publications and commercial catalogues .

Structural Characteristics

3-Ethylbenzoic acid features a benzene ring with two substituents: a carboxylic acid group (-COOH) directly attached to the ring and an ethyl group (-CH₂CH₃) at the meta position relative to the carboxylic acid. This structural arrangement contributes to its unique chemical properties and reactivity patterns, distinguishing it from other isomeric forms such as 2-ethylbenzoic acid and 4-ethylbenzoic acid.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-ethylbenzoic acid is essential for predicting its behavior in various chemical processes and applications. The compound exhibits characteristic properties of substituted aromatic carboxylic acids.

Physical State and Appearance

3-Ethylbenzoic acid typically appears as a light brown solid at room temperature . Its physical state is influenced by environmental conditions, particularly temperature, given its relatively low melting point.

Thermodynamic Properties

The compound has well-documented thermodynamic properties that determine its phase behavior and stability:

PropertyValueMethod
Melting Point47°CExperimental
Boiling Point271.51°CEstimated
Density1.042 g/cm³Experimental
Refractive Index1.5345Experimental

These thermodynamic parameters are crucial for various industrial processes including purification, crystallization, and formulation development .

Solubility Profile

The solubility characteristics of 3-ethylbenzoic acid show limited dissolution in common organic solvents:

SolventSolubility
DMSOSlightly soluble
MethanolSlightly soluble
WaterPoorly soluble

This solubility profile is consistent with other substituted benzoic acids, where the hydrophobic ethyl group reduces water solubility while providing modest solubility in organic solvents .

Acid-Base Properties

As a carboxylic acid, 3-ethylbenzoic acid exhibits characteristic acidic properties:

PropertyValueMethod
pKa4.27 ± 0.10Predicted

The predicted pKa value indicates moderately strong acidity, typical for substituted benzoic acids. The ethyl substituent at the meta position has a mild electron-donating effect, which slightly decreases the acidity compared to unsubstituted benzoic acid .

Computational Chemistry Data

Modern computational chemistry provides valuable insights into the molecular behavior and properties of 3-ethylbenzoic acid that complement experimental data.

Molecular Descriptors

Several computational descriptors help characterize the compound's behavior in biological systems and chemical reactions:

DescriptorValue
Topological Polar Surface Area (TPSA)37.3 Ų
LogP1.9472
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Rotatable Bonds2

These parameters are particularly relevant for predicting drug-likeness, membrane permeability, and potential biological activity of the compound .

Conformational Analysis

The compound possesses limited conformational flexibility, primarily due to the rotational freedom of the ethyl group and the carboxylic acid moiety. The benzene ring provides structural rigidity, while the two rotatable bonds allow for some conformational adaptation in different chemical environments.

Classification ElementInformation
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

These classifications indicate that 3-ethylbenzoic acid can cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

ConditionRecommendation
TemperatureRoom temperature
ContainerSealed, dry
IncompatibilitiesStrong oxidizing agents, strong bases

Proper storage in sealed containers at room temperature helps prevent degradation and ensures the compound maintains its chemical properties over time .

Synthetic Routes and Preparation

Several synthetic approaches can be employed to prepare 3-ethylbenzoic acid, though the search results don't provide specific synthetic methods.

General Synthetic Approaches

Typical synthetic routes for substituted benzoic acids include:

  • Oxidation of 3-ethyltoluene

  • Carbonylation of 3-ethylbromobenzene

  • Hydrolysis of 3-ethylbenzonitrile

  • Grignard reaction followed by carbonation

Each method offers different advantages in terms of yield, purity, and ease of synthesis, depending on the available starting materials and required scale.

Related Compounds and Structural Analogs

3-Ethylbenzoic acid is part of a broader family of substituted benzoic acids and related compounds that share similar structural features.

Isomeric Forms

The positional isomers of ethylbenzoic acid include:

CompoundCAS NumberKey Differences
2-Ethylbenzoic acid90-36-8Ethyl group at ortho position
3-Ethylbenzoic acid619-20-5Ethyl group at meta position
4-Ethylbenzoic acid619-64-7Ethyl group at para position

These isomers exhibit different physical properties and reactivity patterns due to the varying positions of the ethyl substituent relative to the carboxylic acid group .

Homologous Compounds

The homologous series includes:

CompoundDescription
Benzoic acidParent compound without substitution
Methylbenzoic acids (Toluic acids)One carbon shorter in alkyl chain
Propylbenzoic acidsOne carbon longer in alkyl chain

These compounds form a homologous series with gradual changes in physical properties corresponding to the increasing length of the alkyl chain .

Supplier CategoryExamples
Global SuppliersChangzhou Ansciep Chemical Co., Ltd., Alchem Pharmtech, Inc., CONIER CHEM AND PHARMA LIMITED
Regional DistributorsVarious specialized chemical distributors

The availability from multiple sources ensures that researchers and industrial users can access the compound for various applications .

Analytical Methods and Characterization

Proper identification and characterization of 3-ethylbenzoic acid involve several analytical techniques.

Spectroscopic Identification

Standard spectroscopic methods for characterizing 3-ethylbenzoic acid include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • UV-Visible spectroscopy

These techniques provide complementary information about the structural, electronic, and vibrational properties of the compound.

Chromatographic Analysis

Chromatographic methods commonly employed for the analysis of 3-ethylbenzoic acid include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods are essential for determining purity, quantifying the compound in mixtures, and monitoring reactions involving 3-ethylbenzoic acid.

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